

In-depth Technical Guide: Pyridine-2,3,4-triamine (CAS 52559-11-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridine-2,3,4-triamine*

Cat. No.: *B1321565*

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For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

Pyridine-2,3,4-triamine is a substituted pyridine compound with the CAS number 52559-11-2. It is also known by the synonyms 2,3,4-pyridinetriamine and 2,3,4-Triaminopyridine.^[1] This compound is of interest to researchers in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules, including those with potential applications as protein degraders.^[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Pyridine-2,3,4-triamine**. It is important to note that some of these values are predicted and should be confirmed with experimental data where possible.

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₄	[2]
Molecular Weight	124.14 g/mol	[2]
Melting Point	253 °C	[1]
Boiling Point (Predicted)	433.2 ± 40.0 °C	[1]
Density (Predicted)	1.387 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.38 ± 0.47	[3]
Physical Form	Colorless crystal or yellow powdery solid	[3]
Solubility	Soluble in water and some organic solvents	[3]

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of **Pyridine-2,3,4-triamine**. While complete, detailed experimental spectra are not readily available in public databases, the following table outlines the expected spectral data based on available information and general principles of spectroscopy for similar compounds. Researchers should obtain and interpret their own spectral data for confirmation.

Spectroscopic Technique	Expected Data/Features
^1H NMR	Signals corresponding to the aromatic protons on the pyridine ring and the protons of the three amino groups. The chemical shifts will be influenced by the electron-donating nature of the amino groups.
^{13}C NMR	Resonances for the five carbon atoms of the pyridine ring. The chemical shifts will indicate the electronic environment of each carbon, with those bearing amino groups appearing at characteristic chemical shifts.
FTIR	Characteristic absorption bands for N-H stretching vibrations of the primary amino groups (typically in the range of 3200-3500 cm^{-1}), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm^{-1}), and N-H bending vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of amino groups and cleavage of the pyridine ring.

Synthesis and Experimental Protocols

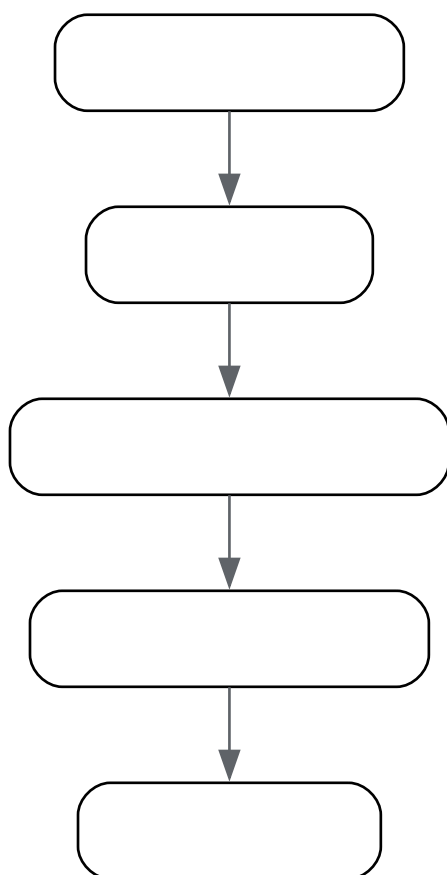
A definitive, detailed experimental protocol for the synthesis of **Pyridine-2,3,4-triamine** is not readily available in the public domain. However, a plausible synthetic route can be inferred from established methods for the preparation of related aminopyridines. The most common approach involves the introduction of amino groups through the reduction of nitro groups.

A likely synthetic pathway would involve the following key steps:

- Nitration: Introduction of a nitro group onto a suitably substituted pyridine precursor.
- Reduction: Conversion of the nitro group to an amino group.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of **Pyridine-2,3,4-triamine**, starting from a diaminopyridine precursor. This represents a logical synthetic strategy based on known chemical transformations.



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Caption: A logical workflow for the synthesis of **Pyridine-2,3,4-triamine**.

General Experimental Protocol for Nitration of an Aminopyridine Derivative

The following is a general procedure for the nitration of an aminopyridine, which would be a key step in the synthesis of a nitro-diaminopyridine intermediate. This protocol is adapted from methods used for similar substrates and should be optimized for the specific starting material.

Materials:

- Substituted aminopyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Hydroxide (NaOH) or other suitable base for neutralization

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, carefully add the starting aminopyridine to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
- Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C .
- After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitoring by TLC or LC-MS is recommended).
- Carefully pour the reaction mixture onto crushed ice to quench the reaction.
- Neutralize the acidic solution with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization or column chromatography.

General Experimental Protocol for the Reduction of a Nitropyridine

The reduction of the nitro group to an amine is the final key step. Catalytic hydrogenation is a common and effective method.

Materials:

- Nitro-diaminopyridine intermediate
- Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
- Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
- Hydrogen source (e.g., Hydrogen gas balloon or a hydrogenation apparatus)

Procedure:

- Dissolve the nitro-diaminopyridine intermediate in a suitable solvent in a reaction vessel.
- Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Evacuate the reaction vessel and backfill with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitor by TLC or LC-MS).
- Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude **Pyridine-2,3,4-triamine**.
- The product can be purified by recrystallization or other suitable methods.

Biological Activity and Signaling Pathways

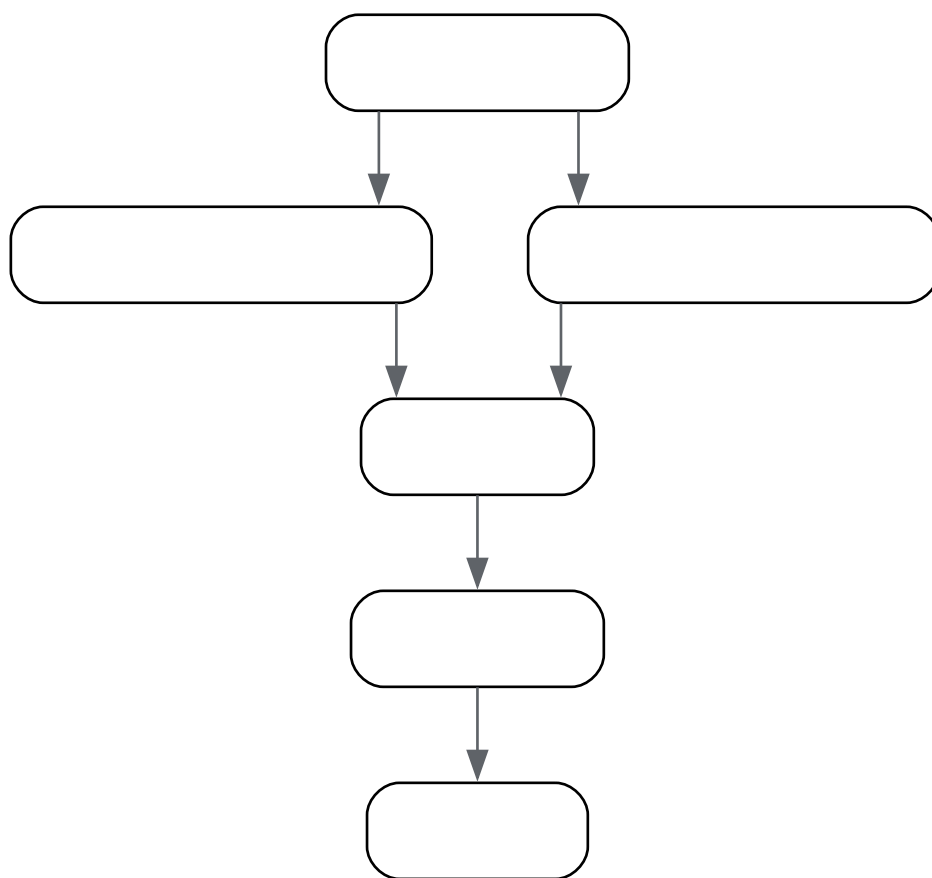
Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, and involvement in signaling pathways of **Pyridine-2,3,4-triamine**. While many pyridine derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, these properties have not been specifically documented for this particular isomer.^[4]

The general biological importance of the pyridine scaffold in drug discovery is well-established. Pyridine rings are present in numerous FDA-approved drugs and are known to interact with various biological targets.^{[5][6]}

Potential Areas for Future Research

Given the structural features of **Pyridine-2,3,4-triamine**, particularly the presence of multiple amino groups capable of forming hydrogen bonds and coordinating with metal ions, several avenues of biological investigation could be pursued.

The following diagram illustrates a logical workflow for the initial biological evaluation of **Pyridine-2,3,4-triamine**.



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- To cite this document: BenchChem. [In-depth Technical Guide: Pyridine-2,3,4-triamine (CAS 52559-11-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321565#pyridine-2-3-4-triamine-cas-number-52559-11-2-properties]

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